molecular formula C18H15ClN4O4S B10909464 2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate

2-[(E)-{2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate

Cat. No.: B10909464
M. Wt: 418.9 g/mol
InChI Key: MPFJZXRREBCBOX-RGVLZGJSSA-N
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Description

2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring, a hydrazone linkage, and a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloromethyl group: This step involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the hydrazone linkage: This is typically done by reacting the pyrazole derivative with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the hydrazone linkage.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole carboxylic acid, while reduction could produce a hydrazine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly interesting due to its known biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. For example, it might be screened for activity against certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to the materials or processes it is involved in.

Mechanism of Action

The mechanism of action of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid
  • 1-Benzene sulfonyl-2-hydrazinobenzene
  • Hydrazone derivatives of pyrazole

Uniqueness

The uniqueness of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE lies in its combination of functional groups, which imparts a distinct set of chemical and physical properties. This makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C18H15ClN4O4S

Molecular Weight

418.9 g/mol

IUPAC Name

[2-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H15ClN4O4S/c1-23-17(15(19)12-21-23)18(24)22-20-11-13-7-5-6-10-16(13)27-28(25,26)14-8-3-2-4-9-14/h2-12H,1H3,(H,22,24)/b20-11+

InChI Key

MPFJZXRREBCBOX-RGVLZGJSSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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